Methyl 3-isocyanato-2-methylpropanoate

Description

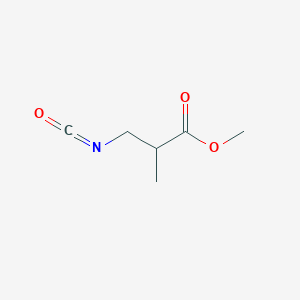

Methyl 3-isocyanato-2-methylpropanoate is a methyl ester derivative featuring an isocyanato (-NCO) functional group and a branched alkyl chain. Isocyanates are widely used as crosslinking agents in polyurethanes, suggesting that this compound may serve as a specialized monomer or intermediate in material science .

Properties

CAS No. |

89018-66-6 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

methyl 3-isocyanato-2-methylpropanoate |

InChI |

InChI=1S/C6H9NO3/c1-5(3-7-4-8)6(9)10-2/h5H,3H2,1-2H3 |

InChI Key |

WKNXJYHXMRRPRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN=C=O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-isocyanato-2-methylpropanoate with analogous esters and functionalized derivatives from the evidence, focusing on reactivity, physical properties, and applications.

Functional Group Reactivity

- Methyl 3-Amino-2,2-Dibenzylpropanoate (CAS 125469-89-8): This compound () replaces the isocyanato group with an amino (-NH2) group. The amino group is nucleophilic and basic, enabling participation in condensation or alkylation reactions. In contrast, the isocyanato group in the target compound is electrophilic, reacting readily with alcohols, amines, or water to form urethanes or ureas. This stark difference in reactivity highlights the isocyanato group’s utility in polymerization, whereas the amino derivative may serve as a building block for bioactive molecules .

- Conversely, the isocyanato group’s high reactivity makes this compound more prone to degradation under humid conditions. Sulfonyl esters are often used in sulfonamide drug synthesis, whereas isocyanato esters are tailored for covalent bonding in polymers .

Physical Properties

A comparative analysis of molecular weights and inferred properties is summarized below:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Stability Notes |

|---|---|---|---|

| This compound* | ~143.14 | Ester, isocyanato | Moisture-sensitive; reactive |

| Methyl 3-amino-2,2-dibenzylpropanoate | 283.36 | Ester, amino, dibenzyl | Higher steric hindrance; stable |

| Ethyl 3-(methylsulfonyl)propanoate | 180.22 | Ester, sulfonyl | Electron-withdrawing; hydrolysis-resistant |

| Sandaracopimaric acid methyl ester | ~330 (estimated) | Diterpenoid ester | High lipophilicity; natural product |

*Calculated molecular weight based on formula C6H9NO3.

- Volatility: The target compound’s lower molecular weight (~143 g/mol) suggests higher volatility compared to Methyl 3-amino-2,2-dibenzylpropanoate (283 g/mol) but lower than smaller esters like methyl salicylate (152 g/mol, ).

- Solubility: The isocyanato group’s polarity may enhance solubility in polar aprotic solvents, whereas dibenzyl substituents in the amino derivative () likely reduce solubility .

Research Findings and Analytical Methods

- Gas Chromatography (GC): demonstrates GC’s utility in separating methyl esters of diterpenoid acids, a method applicable to analyzing the purity of this compound in synthetic mixtures .

- Volatile Organic Compound (VOC) Analysis : Methyl salicylate () is characterized as a VOC; similarly, the target compound’s volatility and reactivity may necessitate specialized handling in atmospheric or industrial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.